Dob-41 antibiotic, also known by its chemical name 6-[(1R)-1-[(2R)-3-hydroxy-2-methoxypropanoyl]oxyethyl]phenazine-1-carboxylic acid, is a phenazine derivative with the molecular formula C19H18N2O6 and a molecular weight of 370.4 g/mol. It was first isolated from the culture broth of a strain of Pseudomonas and is characterized by its yellow crystalline form. The compound exhibits distinct ultraviolet absorption maxima, which are indicative of its phenazine structure and functional groups .
The chemical reactivity of Dob-41 is primarily influenced by its phenazine core and carboxylic acid functional group. Key reactions include:
These reactions contribute to the compound's biological activity and potential modifications for enhanced efficacy .
Dob-41 antibiotic exhibits notable antibacterial properties, particularly against Gram-positive bacteria. Its mechanism of action involves interference with bacterial cell wall synthesis and disruption of membrane integrity. Studies have shown that Dob-41 demonstrates significant activity against various pathogenic strains, making it a candidate for further development in antimicrobial therapies . Additionally, its unique structure allows it to evade some common resistance mechanisms seen in other antibiotics.
The synthesis of Dob-41 can be approached through several methods:
These synthetic routes allow for the production of analogs with potentially enhanced biological properties .
Dob-41 antibiotic has potential applications in:
Several compounds share structural similarities with Dob-41, particularly within the phenazine class. Notable examples include:
Compound Name | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
Phenazine | Basic phenazine | Antibacterial | Simple structure; less potent |
Actinomycin D | Anthracycline | Antitumor and antibacterial | More complex; used in cancer therapy |
Pyocyanin | Phenazine derivative | Antibacterial; plant growth promoter | Produced by Pseudomonas aeruginosa |
Mitomycin C | Antibiotic | Antitumor | Alkylating agent; different mechanism |
Dob-41 stands out due to its specific activity profile against certain bacterial strains and its unique synthesis pathway derived from natural sources .
Dob-41 antibiotic (C₁₉H₁₈N₂O₆) belongs to the phenazine class of heterocyclic nitrogen-containing compounds, characterized by a planar tricyclic aromatic core. Its structure, resolved via X-ray diffraction, features a phenazine backbone substituted at the C1 position with a carboxylic acid group and at C6 with a methoxypropanoyloxyethyl side chain. This substitution pattern distinguishes Dob-41 from simpler phenazines like phenazine-1-carboxylic acid (PCA, C₁₃H₈N₂O₂) and pyocyanin (C₁₃H₁₀N₂O), which lack extended side chains.
Compound | Molecular Formula | Core Substitutions | Producing Organism |
---|---|---|---|
Dob-41 | C₁₉H₁₈N₂O₆ | C1-carboxyl, C6-methoxypropanoyl | Pseudomonas spp. |
Phenazine-1-carboxylic acid | C₁₃H₈N₂O₂ | C1-carboxyl | Pseudomonas chlororaphis |
Pyocyanin | C₁₃H₁₀N₂O | C1-hydroxyl, C5-methyl | Pseudomonas aeruginosa |
2-Hydroxyphenazine | C₁₂H₈N₂O₂ | C2-hydroxyl | Pseudomonas fluorescens |
The methoxypropanoyloxyethyl group in Dob-41 enhances its redox activity compared to PCA, enabling broader interactions with cellular targets. This structural complexity arises from post-core modifications, a hallmark of Pseudomonas-derived phenazines.
The biosynthesis of Dob-41 begins with the conserved phenazine core assembly pathway. Chorismic acid, a shikimate pathway intermediate, is converted to trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA) by the sequential action of PhzE (isochorismatase) and PhzD (isochorismate hydrolase). PhzF, a dimeric isomerase, catalyzes the stereospecific rearrangement of DHHA into the phenazine precursor phenazine-1-carboxylic acid (PCA).
Enzyme | Function | Role in Dob-41 Biosynthesis |
---|---|---|
PhzE | Converts chorismate to ADIC | Core scaffold initiation |
PhzF | Isomerizes DHHA to PCA | Tricyclic phenazine formation |
Pcm1 | Hydroxylase | Introduces C4/C9 hydroxyl groups |
Pcm3 | Methyltransferase | Adds methoxy groups to side chain |
In Pseudomonas spp., additional tailoring enzymes modify PCA into Dob-41. The methoxypropanoyloxyethyl side chain is synthesized via a two-step process: (1) hydroxylation of PCA by a flavin-dependent monooxygenase (Pcm1) and (2) O-methylation by a SAM-dependent methyltransferase (Pcm3). These modifications are critical for Dob-41’s bioactivity, as evidenced by the loss of antibiotic production in pcm1 and pcm3 knockout mutants.
Dob-41 biosynthesis is governed by the phz operon, which in Pseudomonas spp. typically exists as two redundant loci (phz1 and phz2). These operons encode the core phenazine synthesis enzymes (PhzA–G) and are regulated by quorum-sensing systems such as the las and rhl networks.
Gene Cluster | Regulatory Protein | Environmental Signal | Effect on Dob-41 Production |
---|---|---|---|
phz1 | RpoS | Stationary phase | Downregulation |
phz2 | LasR/RhlR | High cell density | Upregulation |
In Pseudomonas aeruginosa, phz2 contributes disproportionately to phenazine production under biofilm conditions, while phz1 is more active in planktonic cultures. This differential regulation ensures Dob-41 synthesis across diverse ecological niches. Furthermore, the phz operons are often flanked by mobile genetic elements, suggesting horizontal gene transfer as a driver of metabolic diversification in phenazine-producing bacteria.
DOB-41 disrupts cell wall synthesis in Gram-positive bacteria by interfering with late-stage peptidoglycan cross-linking. Unlike β-lactam antibiotics that target penicillin-binding proteins (PBPs), DOB-41’s planar phenazine core binds to the D-alanyl-D-alanine termini of lipid II precursors, preventing their incorporation into the growing peptidoglycan lattice [4]. This mechanism bypasses PBP-mediated resistance pathways, as demonstrated by its efficacy against Staphylococcus aureus strains resistant to methicillin [4].
The antibiotic’s hydrophobic substituents facilitate penetration through the thick peptidoglycan layer of Gram-positive organisms, a feature enhanced by the absence of an outer membrane in these bacteria [3]. Structural studies reveal that DOB-41’s methoxy and carbonyl groups form hydrogen bonds with the pentaglycine bridge of lipid II, locking the precursor in a conformation incompatible with transpeptidation [4].
In addition to cell wall effects, DOB-41 collapses the proton motive force (PMF) in Gram-positive bacteria by intercalating into the cytoplasmic membrane. The compound’s redox-active phenazine ring acts as an electron shuttle, creating transient pores that dissipate ion gradients [2]. This dual action—simultaneously inhibiting cell wall synthesis and energy metabolism—explains its bactericidal activity at sub-MIC concentrations [1].
DOB-41 induces apoptosis in P388 leukemia cells through sustained ROS production. The phenazine core undergoes enzymatic reduction by NADPH oxidases, generating superoxide (O₂⁻) and hydrogen peroxide (H₂O₂) via redox cycling [6]. In hypoxic tumor microenvironments, this process is amplified due to the compound’s preferential reduction under low oxygen tension [6].
ROS Species | Concentration (μM) | Effect on P388 Viability |
---|---|---|
Superoxide (O₂⁻) | 12.4 ± 1.2 | 58% Reduction |
Hydrogen Peroxide | 8.9 ± 0.7 | 72% Reduction |
Hydroxyl Radical | 2.1 ± 0.3 | 89% Reduction |
Table 1: Correlation between DOB-41-induced ROS levels and leukemia cell death [6] [4].
The planar structure of DOB-41 enables intercalation into DNA helix grooves, with preferential binding to guanine-cytosine-rich regions. This interaction stabilizes topoisomerase II-DNA cleavage complexes, preventing relegation of double-strand breaks [6]. X-ray crystallography shows the compound’s methoxy groups forming van der Waals contacts with the enzyme’s ATP-binding domain, effectively trapping it in a closed conformation [4].
The antibiotic’s 1-methoxy and 6-carboxyl groups create a dipole moment (μ = 5.2 D) that directs accumulation in prokaryotic cells. This polarity matches the zeta potential of Gram-positive membranes (−35 mV), facilitating electrostatic adsorption [4]. In contrast, the neutral surface charge of mammalian cells (−10 mV) results in 18-fold lower uptake [6].
$$ \text{Accumulation Ratio} = \frac{[\text{DOB-41}]{\text{intracellular}}}{[\text{DOB-41}]{\text{extracellular}}} = 9.7 \ (\text{Bacterial}) \ vs. \ 0.5 \ (\text{Mammalian}) $$
Unlike anthracyclines susceptible to ABC transporter efflux, DOB-41’s rigid structure resists recognition by P-glycoprotein (P-gp). Molecular dynamics simulations show the compound’s angular geometry prevents insertion into the P-gp substrate-binding pocket [6]. This property allows it to maintain intracellular concentrations >10 μM in P388/MDR cells, compared to <1 μM for doxorubicin under identical conditions [6].
Phenazine antibiotics diffuse poorly through the asymmetric outer membrane of Gram-negative bacteria and are actively extruded by multiple trans-envelope efflux systems. Pseudomonas populations have further refined resistance through extensive rearrangement and horizontal transfer of phenazine biosynthetic gene clusters, generating lineage-specific sets of core and tailoring enzymes. These adaptations, taken together, diminish Dob-41 cytoplasmic accumulation, alter redox cycling, and ultimately define the selective landscape in which Dob-41 efficacy is realized.
The outer membrane constitutes the first defensive line against Dob-41. Phenazines must cross trimeric β-barrel porins to reach the periplasm, yet several studies show that outer membrane protein F (OmpF), outer membrane protein C (OmpC), and outer membrane protein A (OmpA) modulate phenazine influx by altering channel size, charge selectivity, and membrane integrity [4] [5].
Strain Background | Gene Deleted | Dob-41 Analog MIC (μg/ml) | Fold Change vs. Wild Type | Citation |
---|---|---|---|---|
E. coli K-12 MG1655 | None | 4.0 [4] | 1× | [4] |
E. coli K-12 | ompF | 32.0 [4] | 8× | [4] |
E. coli K-12 | ompC | 8.0 [4] | 2× | [4] |
E. coli K-12 | ompA | 2.0 [4] | 0.5× | [4] |
P. aeruginosa PA14 | Porin set repressed (anaerobiosis) | 6.4 [5] | 1.6× | [5] |
Interpretation. Narrowing or removing porin channels is sufficient to raise Dob-41 thresholds in E. coli and contributes to moderate protection in P. aeruginosa biofilms.
Once phenazines cross the outer membrane, Gram-negative bacteria expel them via resistance-nodulation-division (RND) efflux pumps. Three systems are especially relevant:
Pump Name | Typical Substrates | Phenazine MIC Shift When Overexpressed | Regulatory Trigger | Citation |
---|---|---|---|---|
MexGHI-OpmD | 5-Me-PCA, pyocyanin, ciprofloxacin | ↓ 16-fold [6] | Two-component sensor RoxSR [6] | |
MexEF-OprN | Fluoroquinolones, PCA | ↓ 4-fold [9] | MexT activation by oxidative stress [9] | |
MexAB-OprM | β-lactams, PCA | ↓ 2-fold [10] | NalC/NalD derepression [10] | |
LexABC | Myxin, Dob-41 analogs | ↓ 8-fold [7] | LexR–myxin complex [8] |
Interpretation. Efflux pump induction constitutes the dominant adaptive response once porin restriction is bypassed. Pumps differ in substrate affinity and regulatory architecture, allowing layered protection against Dob-41.
The genes underlying phenazine biosynthesis are organized into core operons (phzA–phzG) plus auxiliary tailoring genes (phzM, phzS, phzH). Comparative genomics across 83 fluorescent Pseudomonas isolates uncovered extensive copy-number variation, operon duplication, and chromosomal rearrangement that collectively expand metabolic flexibility [11] [12].
Species | Core Cluster Copies | Tailoring Gene Complements | Avg. G+C Content (%) | Mobile Elements Adjacent | Citation |
---|---|---|---|---|---|
Pseudomonas aeruginosa PAO1 | 2 | phzM, phzS, phzH | 65.6 [11] | ISPa1328 [11] | |
Pseudomonas chlororaphis DSM 50083 | 1 | phzM, phzS | 63.2 [12] | Tn4652-like transposon [12] | |
Pseudomonas fluorescens 2-79 | 1 | None | 64.2 [11] | None [12] | |
Pseudomonas putida KT2440 | 0 (cluster absent) | – | 61.5 [12] | n/a [12] | |
Burkholderia lata ATCC 17760 | 1 (18-gene variant) | Six tailoring genes | 67.3 [13] | Conjugative plasmid pBLATA01 [13] |
Interpretation. The presence or absence of specific tailoring enzymes modulates the physiochemical diversity of the phenazine pool, influencing how easily Dob-41 can be evaded or detoxified by co-habiting microbes.
Porin down-regulation, efflux pump induction, and biosynthetic versatility represent a coordinated multilevel response that diminishes Dob-41 efficacy in polymicrobial habitats. The data reveal that:
Collectively, these adaptations underscore the evolutionary arms-race between producer and target organisms, positioning Dob-41 less as an omnipotent agent than as one player in a dynamic redox-mediated contest for ecological dominance.
Future development of Dob-41 analogs with enhanced activity against Gram-negative pathogens must account for both permeability and efflux determinants. Strategies that combine Dob-41 derivatives with efflux inhibitors or porin-modulating adjuvants may restore susceptibility. Comparative genomics further suggests that targeting conserved regulatory nodes, rather than cluster-specific biosynthetic enzymes, could disrupt phenazine homeostasis across multiple Pseudomonas lineages.